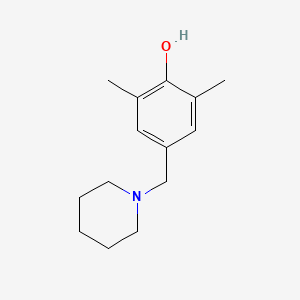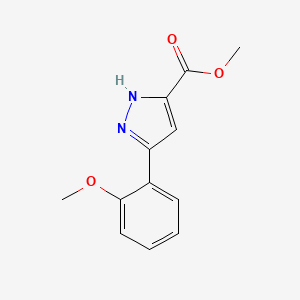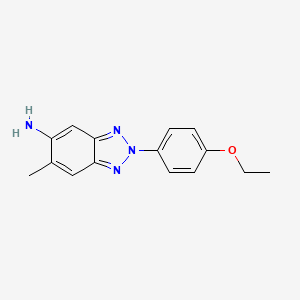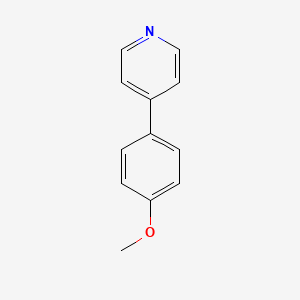
4-(4-Methoxyphenyl)pyridine
Übersicht
Beschreibung
“4-(4-Methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO. It has a molecular weight of 185.231. This compound is provided in solid form and is typically stored in a dry environment at room temperature1.
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methoxyphenyl)pyridine” has been reported in the literature. For instance, a new porphyrin, 5,10,15,20-tetrakis {4-[(4-methoxyphenyl)acetyl]oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [Co II (TMAPP)] (2) were synthesized in good and quantitative yields2.
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)pyridine” has been confirmed by various spectroscopic methods such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy2.
Physical And Chemical Properties Analysis
“4-(4-Methoxyphenyl)pyridine” is a solid compound with a density of 1.1±0.1 g/cm34. It has a molecular weight of 185.2224.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-(4-Dimethylaminophenyl)pyridine derivatives, which are structurally similar to 4-(4-Methoxyphenyl)pyridine, were synthesized and tested for antimicrobial activity .
- Methods of Application : The compound was synthesized via the reaction of Py, benzoylchloride, and dimethylaniline in the presence of anhydrous AlCl3 catalyst . Derivatives were prepared via the reaction of equimolar amounts of Py derivative and the appropriate alkylhalide, dimethylcarbamoylchloride, or phenacylbromide in refluxing alcohol .
- Results : 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride were highly active against M. luteum and C. tenuis test cultures .
Anticancer Activity
- Scientific Field : Biomedical Research .
- Application Summary : Two series of pyrazolo[3,4-b]pyridine derivatives, which include 4-(4-Methoxyphenyl)pyridine, were synthesized and evaluated for their anti-cancer potency towards Hela, MCF7, and HCT-116 cancer cell lines .
- Methods of Application : The compounds were synthesized and their anti-cancer potency was evaluated .
- Results : Compound 9a showed the highest anticancer activity with IC50 = 2.59 µM against Hela when compared with doxorubicin (IC50 = 2.35 µM). Compound 14g revealed cytotoxicity IC50 = 4.66 and 1.98 µM towards MCF7 and HCT-116 compared to doxorubicin with IC50 = 4.57 and 2.11 µM, respectively .
Fungi/Bactericidal Activities
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : A series of 4-(4-dimethylaminophenyl)pyridine derivatives were synthesized and tested for fungi/bactericidal activity .
- Methods of Application : The compound was synthesized via the reaction of Py, benzoylchloride, and dimethylaniline in the presence of anhydrous AlCl3 catalyst . Derivatives were prepared via the reaction of equimolar amounts of Py derivative and the appropriate alkylhalide, dimethylcarbamoylchloride, or phenacylbromide in refluxing alcohol .
- Results : 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride were highly active against M. luteum and C. tenuis test cultures .
Self-Assembly and Surface Reactions
- Scientific Field : Surface Chemistry .
- Application Summary : Molecular architectures (Kagome networks, coordinated/covalent dimers and branched coordination chains) via self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine are found to be sensitive to the underlying metallic surfaces .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
Antiviral Activities
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Pyridine compounds, including 4-(4-Methoxyphenyl)pyridine, have been noted for their therapeutic properties, such as antiviral activities .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
Antidiabetic Activities
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Pyridine compounds, including 4-(4-Methoxyphenyl)pyridine, have been noted for their therapeutic properties, such as antidiabetic activities .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
Safety And Hazards
The safety data sheet for “4-(4-Methoxyphenyl)pyridine” indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation. It is toxic to aquatic life and can have long-lasting effects5.
Zukünftige Richtungen
The future directions for “4-(4-Methoxyphenyl)pyridine” and related compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties3. These compounds could potentially be developed as therapeutic agents for the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury3.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPUDLCSHDVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345335 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyridine | |
CAS RN |
5938-16-9 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

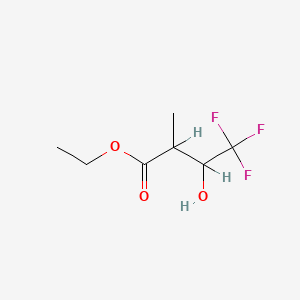
![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)
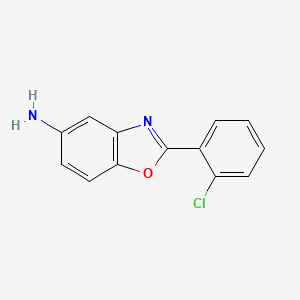
![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)
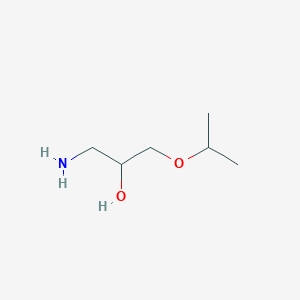
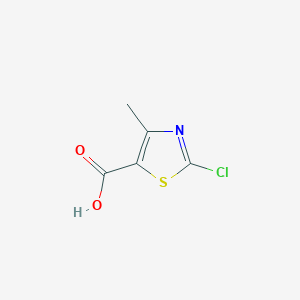
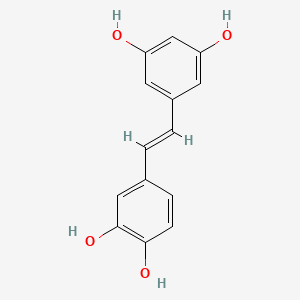
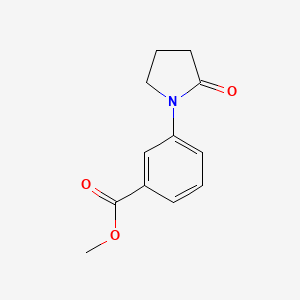
![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
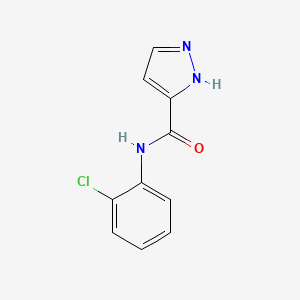
![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)
